![molecular formula C11H8F2N2OS B2501206 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol CAS No. 828273-06-9](/img/structure/B2501206.png)

4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

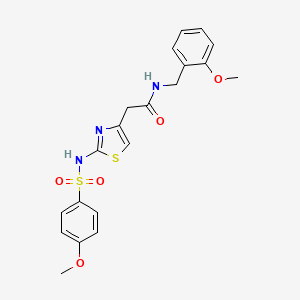

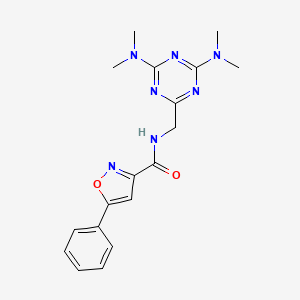

“4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol” is a chemical compound with the molecular formula C11H8F2N2OS . It has a molecular weight of 254.26 .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular structure of “4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol” consists of a pyrimidine ring attached to a phenyl ring through a sulfur atom . The phenyl ring has a difluoromethoxy group attached to it .Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Properties

The pyrimidine ring, due to its presence in DNA and RNA, forms an essential part of heterocyclic aromatic compounds, which have shown significant promise in medicine and nonlinear optics (NLO) fields. The importance of 4-thiopyrimidines derivatives, such as 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol, is emphasized by their potential applications in NLO studies. These derivatives show remarkable NLO properties, which are larger compared to standard molecules, indicating their considerable character and potential for use in optoelectronic associated high-tech applications (Hussain et al., 2020).

Refolding of Protein Fragments

Heteroaromatic thiol compounds, such as derivatives of pyrimidine, have been explored for their role in the in vitro refolding of recombinantly expressed single-chain Fv fragments (scFvOx). These derivatives, including 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol, have shown the ability to serve as redox reagents, facilitating the formation of native disulfide bonds during renaturation. Although they do not accelerate the kinetics of refolding compared to naturally occurring peptides like glutathione, they demonstrate significant improvements in renaturation yields, highlighting their usefulness in the in vitro refolding process of antibody fragments (Patil, Rudolph, & Lange, 2008).

Synthesis of Antimicrobial Agents

Pyrimidine derivatives are recognized for their wide range of applications in the field of medicine. Synthesis of novel pyrimidine derivatives, including 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol, has been actively pursued due to their potent antimicrobial properties. These synthesized compounds have been shown to exhibit significant biological activities, including potent activity against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents (Dayananda et al., 2018).

Propiedades

IUPAC Name |

6-[4-(difluoromethoxy)phenyl]-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2OS/c12-10(13)16-8-3-1-7(2-4-8)9-5-6-14-11(17)15-9/h1-6,10H,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSSWCGGAOTWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC(=S)N2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)

![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)

![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)